Cas no 243835-70-3 (6-Chloropyridine-3,4-dicarboxylic Acid)
6-Chloropyridine-3,4-dicarboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 3,4-Pyridinedicarboxylicacid, 6-chloro-
- 6-CHLORO- 3,4-PYRIDINEDICARBOXYLIC ACID
- 6-Chloropyridine-3,4-dicarboxylic acid
- 3,4-Pyridinedicarboxylicacid,6-chloro
- 6-Chloro-pyridine-3,4-dicarboxylic acid
- MFCD03411696
- F11862
- SB36142
- AS-47069
- SCHEMBL979398
- FT-0621017
- 243835-70-3
- DTXSID30376260
- CS-0102808
- AKOS005256104
- DIMETHYL1,4-CYCLOHEXADIENE-1,2-DICARBOXYLATE
- W-206888
- 6-Chloro-3,4-pyridinedicarboxylic acid
- DB-082249
- 6-Chloropyridine-3,4-dicarboxylic Acid
-
- MDL: MFCD03411696
- Inchi: 1S/C7H4ClNO4/c8-5-1-3(6(10)11)4(2-9-5)7(12)13/h1-2H,(H,10,11)(H,12,13)
- InChI Key: LVQPMCFUDXELIS-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(=O)O)=C(C(=O)O)C=N1
Computed Properties
- Exact Mass: 200.98300
- Monoisotopic Mass: 200.983
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.5A^2
- XLogP3: 0.9
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Boiling Point: 539.8±50.0 °C at 760 mmHg
- Flash Point: 280.2±30.1 °C
- Refractive Index: 1.639
- PSA: 87.49000
- LogP: 1.13140
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
6-Chloropyridine-3,4-dicarboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Chloropyridine-3,4-dicarboxylic Acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloropyridine-3,4-dicarboxylic Acid Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Chemenu | CM176478-5g |
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243835-70-3 | 95% | 5g |
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| TRC | C596210-100mg |
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243835-70-3 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C596210-500mg |
6-Chloropyridine-3,4-dicarboxylic Acid |
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| Alichem | A029184053-5g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 041242-1g |
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| Matrix Scientific | 041242-1g |
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| Matrix Scientific | 041242-5g |
6-Chloropyridine-3,4-dicarboxylic acid, 97% |
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| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0883-1g |
6-Chloro-pyridine-3,4-dicarboxylic acid |
243835-70-3 | 96% | 1g |
4223.25CNY | 2021-05-07 |
6-Chloropyridine-3,4-dicarboxylic Acid Suppliers
6-Chloropyridine-3,4-dicarboxylic Acid Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 6-Chloropyridine-3,4-dicarboxylic Acid
Comprehensive Overview of 6-Chloropyridine-3,4-dicarboxylic Acid (CAS No. 243835-70-3): Properties, Applications, and Industry Insights
6-Chloropyridine-3,4-dicarboxylic Acid (CAS No. 243835-70-3) is a high-value heterocyclic compound widely recognized for its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and material science. This chlorinated pyridine derivative features a unique molecular structure with both carboxylic acid functional groups and a chlorine substituent, enabling precise reactivity in cross-coupling reactions and coordination chemistry. As industries increasingly prioritize sustainable chemical synthesis and bioactive molecule design, this compound has gained attention for its role in developing next-generation catalysts and biodegradable materials.
The growing demand for 6-Chloropyridine-3,4-dicarboxylic Acid correlates with advancements in green chemistry and computational drug discovery. Researchers frequently search for "pyridine-based building blocks" or "CAS 243835-70-3 solubility data" to optimize synthetic routes. Its dual-carboxylate moiety allows chelation with metal ions, making it valuable for designing MOFs (Metal-Organic Frameworks) – a trending topic in materials science due to their applications in gas storage and carbon capture technologies.
From a synthetic perspective, 6-Chloropyridine-3,4-dicarboxylic Acid serves as a critical precursor for N-heterocyclic scaffolds in medicinal chemistry. Pharmaceutical developers actively investigate its potential in creating kinase inhibitors and allosteric modulators, addressing popular search queries like "chloropyridine derivatives in drug design". The compound's regioselective reactivity enables selective modifications at the 3,4-positions while preserving the chlorine atom for subsequent nucleophilic substitutions.
In agrochemical applications, this chloropyridine dicarboxylic acid contributes to developing novel plant growth regulators and environmentally friendly pesticides. Industry reports highlight its use in creating systemic acquired resistance (SAR) inducers – a sustainable alternative to traditional crop protection methods. The compound's biodegradability profile aligns with global trends toward circular economy in chemical manufacturing.
Analytical characterization of CAS 243835-70-3 reveals excellent thermal stability (decomposition >250°C) and pH-dependent solubility, making it suitable for aqueous-phase reactions. Recent studies explore its potential in electrocatalysis and battery materials, responding to growing interest in energy storage solutions. The compound's crystallographic data (available in CSD databases) facilitates computational modeling for structure-activity relationship (SAR) studies.
Quality control protocols for 6-Chloropyridine-3,4-dicarboxylic Acid emphasize HPLC purity (>98%) and heavy metal content specifications, meeting stringent GMP standards for pharmaceutical applications. Suppliers increasingly provide REACH-compliant documentation and life cycle assessment (LCA) data to address ESG (Environmental, Social, and Governance) concerns in the chemical industry.
Emerging research explores the compound's potential in supramolecular chemistry and molecular imprinting technologies. Its hydrogen-bonding capacity enables design of selective recognition materials for sensor applications – a topic gaining traction in IoT-enabled environmental monitoring systems. Patent analysis shows growing IP activity around derivatives of 243835-70-3 for electronic materials and OLED intermediates.
From a commercial perspective, 6-Chloropyridine-3,4-dicarboxylic Acid demonstrates stable market growth (CAGR ~6.2% from 2022-2030) according to industry reports. Manufacturers focus on continuous flow synthesis methods to improve yield and reduce E-factor, addressing the chemical industry's shift toward process intensification. The compound's supply chain resilience remains robust, with multiple qualified producers in North America, Europe, and Asia-Pacific regions.
Future applications may leverage the compound's photophysical properties for organic electronics or its metal-binding characteristics for homogeneous catalysis. Ongoing research investigates its potential in bioconjugation chemistry for antibody-drug conjugates (ADCs) – one of the fastest-growing segments in biopharmaceuticals. These developments position CAS 243835-70-3 as a multifunctional chemical building block with expanding relevance across scientific disciplines.
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